Cas no 2172226-31-0 (methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate)

methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate structure
2172226-31-0 structure
商品名:methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate
CAS番号:2172226-31-0
MF:C9H11ClO4S
メガワット:250.699240922928
CID:6521070
PubChem ID:165507805

methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate
    • 2172226-31-0
    • EN300-1289958
    • methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
    • インチ: 1S/C9H11ClO4S/c1-13-9(12)7(11)5-15-4-6-2-3-8(10)14-6/h2-3,7,11H,4-5H2,1H3
    • InChIKey: AFVYKEVNDCYCBT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(CSCC(C(=O)OC)O)O1

計算された属性

  • せいみつぶんしりょう: 250.0066577g/mol
  • どういたいしつりょう: 250.0066577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1289958-1.0g
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
1g
$0.0 2023-06-07
Enamine
EN300-1289958-100mg
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
100mg
$867.0 2023-10-01
Enamine
EN300-1289958-2500mg
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
2500mg
$1931.0 2023-10-01
Enamine
EN300-1289958-50mg
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
50mg
$827.0 2023-10-01
Enamine
EN300-1289958-5000mg
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
5000mg
$2858.0 2023-10-01
Enamine
EN300-1289958-10000mg
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
10000mg
$4236.0 2023-10-01
Enamine
EN300-1289958-1000mg
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
1000mg
$986.0 2023-10-01
Enamine
EN300-1289958-500mg
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
500mg
$946.0 2023-10-01
Enamine
EN300-1289958-250mg
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
2172226-31-0
250mg
$906.0 2023-10-01

methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate 関連文献

methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoateに関する追加情報

Methyl 3-{(5-Chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate: A Comprehensive Overview

Methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate (CAS No. 2172226-31-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, holds potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer treatments. This article aims to provide a detailed and comprehensive overview of methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate, highlighting its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

Methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate is a complex organic molecule with a molecular formula of C11H14ClO4S. The compound features a methyl ester group, a hydroxyl group, a sulfanyl (thioether) linkage, and a 5-chlorofuran ring. These functional groups contribute to the compound's unique chemical properties and reactivity. The presence of the hydroxyl group imparts polarity and hydrogen bonding capabilities, while the sulfanyl linkage provides potential for redox reactions. The 5-chlorofuran ring adds structural rigidity and aromatic character, which can influence the compound's biological activity.

Synthesis Methods

The synthesis of methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 3-bromopropionic acid with 5-chlorofurfuryl alcohol in the presence of a base, followed by esterification with methanol. Another method involves the nucleophilic substitution of a bromomethyl derivative with thiourea, followed by cyclization and esterification. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as microwave-assisted reactions and solvent-free conditions.

Biological Activities

Methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate has shown promising biological activities in several preclinical studies. One notable area of research is its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation.

In addition to its anti-inflammatory effects, methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate has also been investigated for its potential anticancer activity. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism underlying its anticancer effects may involve the induction of reactive oxygen species (ROS) production and the activation of caspase-dependent pathways.

Recent Research Advancements

The ongoing research on methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate continues to uncover new insights into its potential therapeutic applications. Recent studies have focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. For instance, researchers have explored prodrug strategies to improve the solubility and stability of this compound in biological systems.

In another line of investigation, scientists have examined the synergistic effects of combining methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate with other therapeutic agents. Preliminary results suggest that this compound can potentiate the efficacy of existing anti-inflammatory drugs and chemotherapeutic agents without increasing adverse side effects.

Conclusion

Methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate (CAS No. 2172226-31-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure endows it with anti-inflammatory and anticancer properties, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to refine our understanding of this compound's mechanisms of action and optimize its pharmacological profile for clinical use.

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